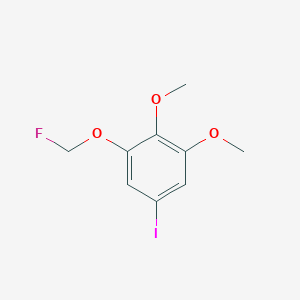
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene is an aromatic compound with the molecular formula C9H10FIO3. It is characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-dimethoxybenzene.
Fluoromethoxylation: The fluoromethoxy group can be introduced via nucleophilic substitution using a fluoromethylating agent such as fluoromethyl ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of the iodine atom, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the iodo substituent.
Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
Substitution: Products with different nucleophiles replacing the iodine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated products or reduced methoxy derivatives.
Coupling: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene depends on its specific application
Electrophilic Aromatic Substitution: The methoxy and fluoromethoxy groups can activate the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to various derivatives.
Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxybenzene: Lacks the iodo and fluoromethoxy groups, making it less reactive in substitution and coupling reactions.
1,2-Dimethoxy-4-iodobenzene: Similar but lacks the fluoromethoxy group, affecting its reactivity and applications.
1,2-Dimethoxy-5-fluorobenzene: Lacks the iodo group, limiting its use in coupling reactions.
Uniqueness
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene is unique due to the combination of methoxy, iodo, and fluoromethoxy substituents. This combination enhances its reactivity and versatility in various chemical reactions, making it valuable for synthetic and research applications.
Propriétés
Formule moléculaire |
C9H10FIO3 |
|---|---|
Poids moléculaire |
312.08 g/mol |
Nom IUPAC |
1-(fluoromethoxy)-5-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-3-6(11)4-8(14-5-10)9(7)13-2/h3-4H,5H2,1-2H3 |
Clé InChI |
FNWBUEFMAVLNPA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)I)OCF)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)
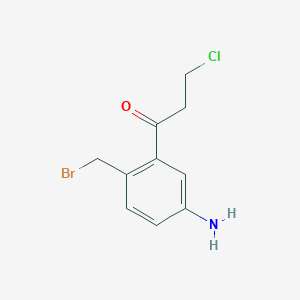


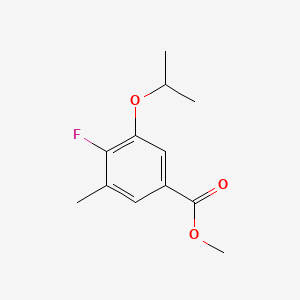
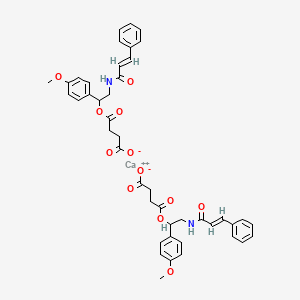
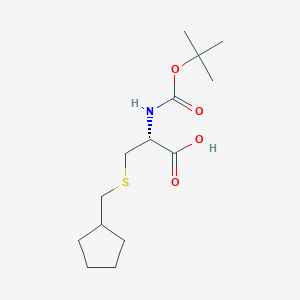
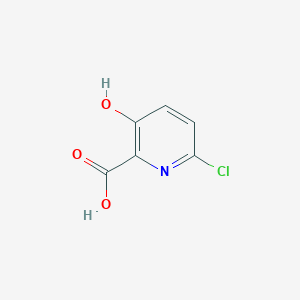


![(3R,4AR,11BS)-Methyl 11B-benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxylate](/img/structure/B14042315.png)
